REACTION_SMILES
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[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[Cl-:13].[Cl:14][CH:15]=[N+:16]([CH3:17])[CH3:18].[Cl:19][C:20]([C:21]([Cl:22])=[O:23])=[O:24].[NH2:1][c:2]1[c:3]([CH3:12])[cH:4][c:5]([S:8](=[O:9])(=[O:10])[OH:11])[cH:6][cH:7]1.[NH4+:25].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:26]>>[NH2:1][c:2]1[c:3]([CH3:12])[cH:4][c:5]([S:8](=[O:9])(=[O:10])[NH2:16])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)=CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(S(=O)(=O)O)ccc1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
|
product
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Smiles
|
Cc1cc(S(N)(=O)=O)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |